11-Methyltetracosane

Description

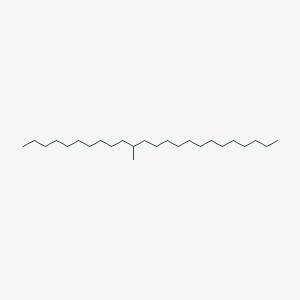

11-Methyltetracosane (CASRN 72-247-8) is a branched alkane with the molecular formula C₂₅H₅₂ and a molecular weight of 352.4069 g/mol . Structurally, it consists of a 24-carbon linear chain (tetracosane) with a methyl group (-CH₃) substituted at the 11th carbon. This branching distinguishes it from linear alkanes and influences its physicochemical properties, such as melting point, solubility, and volatility.

Properties

CAS No. |

65820-51-1 |

|---|---|

Molecular Formula |

C25H52 |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

11-methyltetracosane |

InChI |

InChI=1S/C25H52/c1-4-6-8-10-12-14-15-16-18-20-22-24-25(3)23-21-19-17-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |

InChI Key |

ROVQLBOPXKELIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of 11-Methyltetracosane may involve catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 11-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Under controlled conditions, 11-Methyltetracosane can be oxidized to form alcohols, ketones, or carboxylic acids.

Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Halogens (Cl2, Br2) under UV light or heat.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated alkanes.

Scientific Research Applications

11-Methyltetracosane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.

Mechanism of Action

The mechanism of action of 11-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that process courtship cues, leading to behavioral changes such as mate attraction . The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23, which are involved in the detection of pheromones.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 11-Methyltetracosane with structurally related hydrocarbons:

Key Observations :

- Chain Length : Increasing carbon chain length (e.g., 11-Methylpentacosane vs. 11-Methyltetracosane) correlates with higher molecular weight and likely elevated boiling points .

- Branching Complexity : Squalane’s six methyl groups reduce crystallinity, making it a liquid at room temperature, whereas 11-Methyltetracosane (single branch) may exhibit higher melting points than squalane but lower than linear tetracosane .

- Functional Group Size : 11-n-Decyltetracosane’s bulky decyl group significantly increases molecular weight (478.92 g/mol) and alters solubility compared to methyl-branched analogs .

Physicochemical Properties

Thermal Properties

- 11-n-Decyltetracosane : Melting point (Tfus) = 284.0 K; enthalpy of vaporization (ΔvapH) = 113.1 kJ/mol .

- Squalane : Liquid at ambient conditions due to extensive branching; used in cosmetics for its stability and emollient properties .

- n-Tetracosane (Linear) : Melting point ≈ 50–54°C, highlighting the trend where branching lowers melting points compared to linear analogs .

Note: Direct thermal data for 11-Methyltetracosane is absent in the provided evidence, but its single branch likely places its melting point between squalane and n-tetracosane.

Spectroscopic and Analytical Data

- Mass Spectrometry (MS): Branched alkanes like 11-Methyltetracosane exhibit distinct fragmentation patterns compared to linear chains.

- 13C NMR : Methyl branches produce unique signals (e.g., ~17–22 ppm for -CH₃ groups), as seen in analogs like 11-n-Decyltetracosane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.